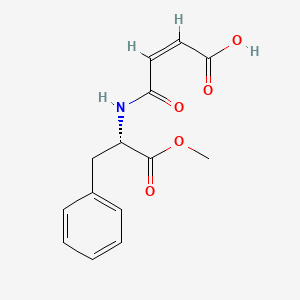
Aristolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aristolane is a terpenoid fundamental parent and a sesquiterpene.
Scientific Research Applications
Isolation and Structural Analysis
- Isolation from Red Algae : Aristolane sesquiterpenes, aristolan-10-ol-9-one and aristolan-8-en-1-one, were isolated from the red alga Laurencia similis. Their structures were established using NMR spectroscopic analyses (Ji, Li, Ding, & Wang, 2007).
- Isolation from Russula Mushrooms : Several this compound sesquiterpenes were isolated from the fruiting bodies of Russula lepida and R. amarissima, including novel compounds like (1R,2S)-1,2-dihydroxyaristolone (Clericuzio, Cassino, Corana, & Vidari, 2012).
Biological Activities
- Antiviral and Antimicrobial Activities : A review highlighted the anti-viral, anti-microbial, and cytotoxic activities of this compound terpenoids, underscoring their potential in medicinal applications (Durán-Peña et al., 2015).
- Cell Growth Inhibition : Compound 14, isolated from Russula lepida and R. amarissima, showed moderate cell growth inhibitory activity. This compound is associated with this compound sesquiterpenes (Clericuzio et al., 2012).
- Antimicrobial Terpenoids : Terpenoids, including this compound-type sesquiterpenoids, from the South China Sea soft coral Lemnalia sp., showed moderate antimicrobial activity against Bacillus subtilis and Staphylococcus aureus (Yan et al., 2021).
Unique Characteristics and Novel Compounds
- Novel this compound-Chalcone Derivative : Nardoaristolones A and B, novel terpenoids derived from this compound-type sesquiterpenoid, were isolated from Nardostachys chinensis. Nardoaristolone A is the first reported this compound-chalcone derivative (Liu et al., 2013).
- First this compound-Type Sesquiterpene Alkaloid : Lepidamine, isolated from Russula lepida, is the first this compound-type sesquiterpene alkaloid discovered in nature (Tan, Dong, Hu, & Liu, 2003).
Properties
Molecular Formula |
C15H26 |
|---|---|
Molecular Weight |
206.37 g/mol |
IUPAC Name |
(1aR,3aR,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H26/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h10-13H,5-9H2,1-4H3/t10-,11-,12-,13+,15+/m1/s1 |
InChI Key |
MKGHZTWCWRGKCY-NTASLKFISA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H]2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |
SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
Canonical SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


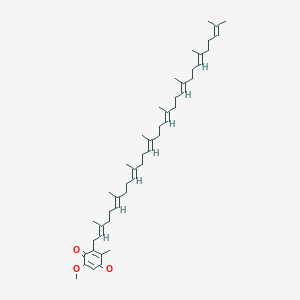


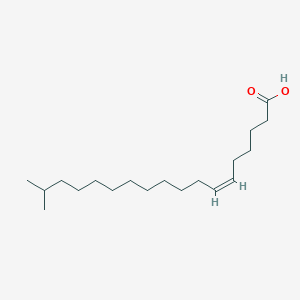
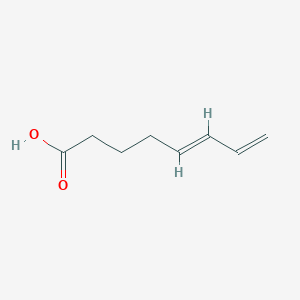
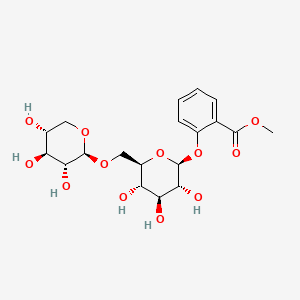
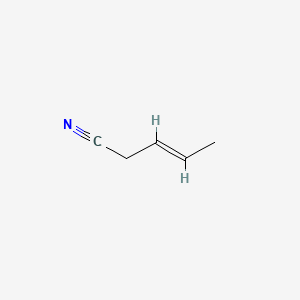
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1234685.png)
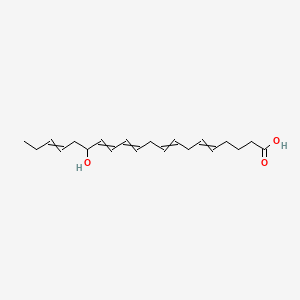
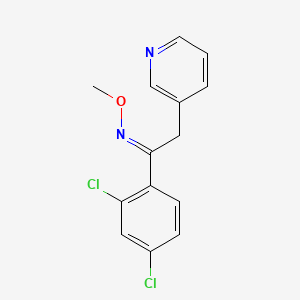
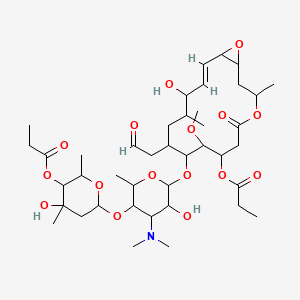

![(Z)-1-[(2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1234693.png)
